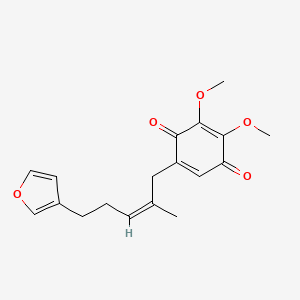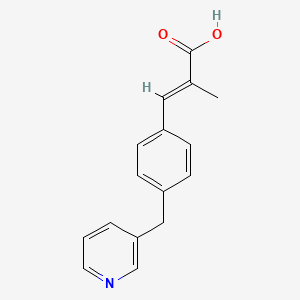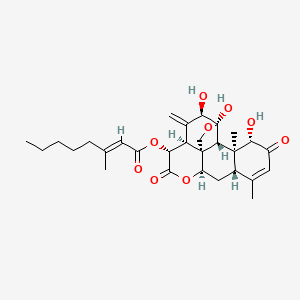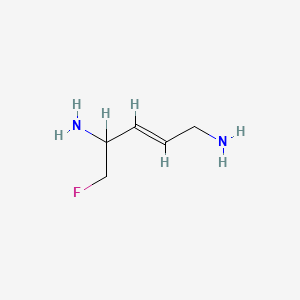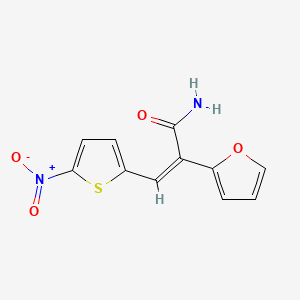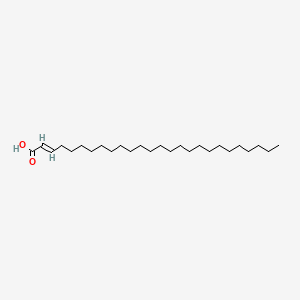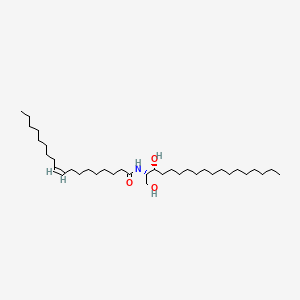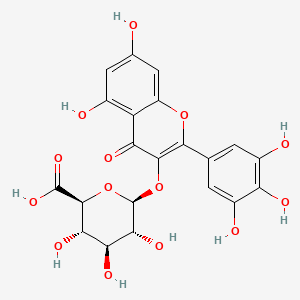
Myricetin 3-O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myricetin is a member of the flavonoid class of polyphenolic compounds, with antioxidant properties . It is structurally similar to fisetin, luteolin, and quercetin and is reported to have many of the same functions as these other members of the flavonol class of flavonoids . Myricetin is present in many fruits and vegetables and is a known antioxidant .
Synthesis Analysis
Myricetin is produced from the parent compound taxifolin through the (+)-dihydromyricetin intermediate and can be further processed to form laricitrin and then syringetin, both members of the flavonol class of flavonoids . Myricetin can alternatively be produced directly from kaempferol, which is another flavonol .Molecular Structure Analysis
Myricetin falls under the group of flavonols along with quercetin, kaempferol, and isorhamnetin . It is extracted as a solid form, appears yellow in color, has a molecular weight of about 318.23 g/mol and has six hydrogen bond donors .Chemical Reactions Analysis
Myricetin has shown potent activity against free radicals even at low concentrations compared to other flavonoids . It can elevate the antioxidant enzyme levels; reduces the lipid peroxidation; and is known to protect against cancer .Physical And Chemical Properties Analysis
Myricetin is a yellow crystal of dietary flavonoid which is commonly found in plants from Anacardiaceae, Myricaceae, Pinaceae, Polygonaceae, and Primulaceae families . The molecular weight of this flavonoid is 318.23 g/mol, and it exists as a yellow crystal with six hydroxyl groups that confer its reducing characteristic .Aplicaciones Científicas De Investigación
Antiphlogistic Properties
Myricetin 3-O-glucuronide, isolated from Epilobium angustifolium, exhibits significant anti-inflammatory effects. It has been found to be more effective than indomethacin in reducing carrageenan-induced edema in rat hind paws. This compound also demonstrates inhibitory effects on prostaglandin biosynthesis, comparable to indomethacin (Hiermann et al., 1991).
Hypoglycemic and Antidiabetic Properties
Myricetin 3-O-glucuronide is identified as one of the key flavonol glycosides in a hypoglycemic collection developed for the treatment of type-2 diabetes. It is a part of a herbal hypoglycemic drug collection, indicating its potential role in complementing conventional diabetes treatments (Kutovaya et al., 2020).
Anti-Cancer Properties
Studies have shown that myricetin can reduce the proliferation of choriocarcinoma cell lines and promote apoptosis. It also affects cell cycle progression and attenuates invasive properties through the MAPK and PI3K/AKT signaling pathways. Additionally, it enhances ROS production and modulates endoplasmic reticulum stress in cancer cells (Yang et al., 2017).
Effects on Metabolic Disorders
Research indicates that myricetin is effective in treating obesity-related metabolic disorders. It has been found to alleviate hepatic steatosis in mice fed a high-fat diet, indicating its potential as a therapeutic agent (Xia et al., 2016).
Role in Glucose Transport and Insulin Sensitivity
Myricetin mimics insulin by stimulating lipogenesis and glucose transport in rat adipocytes, enhancing glucose uptake. This suggests its therapeutic potential in the management of non-insulin-dependent diabetes mellitus (Ong & Khoo, 1996).
Glucagon-like Peptide 1 (GLP-1) Receptor Agonist
It acts as an agonist of GLP-1 receptor, improving glycemic control and aiding in weight reduction in diabetic subjects. Myricetin increases circulating levels of adropin and β-endorphin, which are important in glucose regulation (Li et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Due to its high commercial values, myricetin is a biomolecule favored for mass production. The production of myricetin derivatives with optimal oral bioavailability shall offer greater therapeutic effect . This chapter shall cover all the current finding about myricetin, encompassing its main resources, physicochemical properties, biosynthesis, metabolism, and pharmacological activities with discussion emphasis on its mechanism of action, toxicity, and safety .
Propiedades
Número CAS |
77363-65-6 |
|---|---|
Nombre del producto |
Myricetin 3-O-glucuronide |
Fórmula molecular |
C21H18O14 |
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O14/c22-6-3-7(23)11-10(4-6)33-17(5-1-8(24)12(26)9(25)2-5)18(13(11)27)34-21-16(30)14(28)15(29)19(35-21)20(31)32/h1-4,14-16,19,21-26,28-30H,(H,31,32)/t14-,15-,16+,19-,21+/m0/s1 |
Clave InChI |
MBWOCQLTCWTIJE-ZUGPOPFOSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Otros números CAS |
77363-65-6 |
Sinónimos |
myricetin 3-O-glucuronide myricetin-3-O-beta-D-glucuronide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



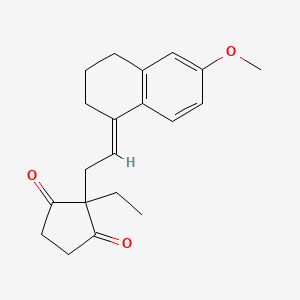

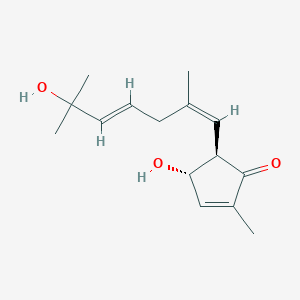
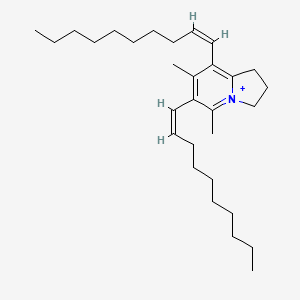
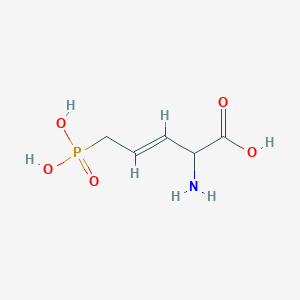
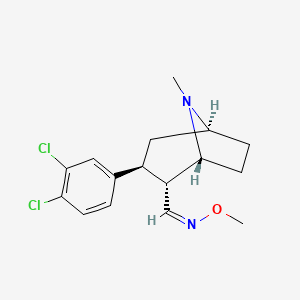
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
